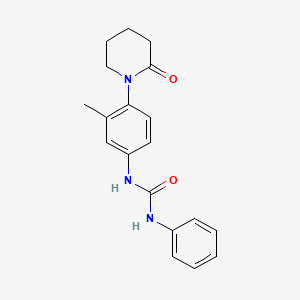

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

Description

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a urea derivative featuring a phenylurea backbone substituted with a 3-methyl group and a 2-oxopiperidinyl moiety on the phenyl ring. Urea derivatives are widely explored for therapeutic applications, including anticancer, anticonvulsant, and kinase inhibitory activities, depending on substituent modifications .

Properties

IUPAC Name |

1-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-13-16(21-19(24)20-15-7-3-2-4-8-15)10-11-17(14)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLRONAKQMJHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced .

Scientific Research Applications

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a therapeutic agent.

Medicine: The compound’s potential medicinal properties are of interest for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s 2-oxopiperidinyl group introduces a cyclic amide moiety, which may enhance hydrogen bonding and conformational rigidity compared to simpler alkyl or aryl substituents. Below is a comparative analysis of key analogs:

Key Observations :

Anticancer and Kinase Inhibition

- Alkoxy-Substituted Ureas: High yields (89–93%) suggest scalable synthesis, with inferred anticancer activity due to structural similarity to known antitumor agents .

- Pyrrolo-Pyrimidine Derivatives : Exhibit kinase inhibitory activity (e.g., HCK inhibition) when paired with urea moieties, highlighting the role of heterocyclic substituents in target engagement .

Anticonvulsant Activity

Thiadiazole-containing ureas, such as 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea, show potent anticonvulsant activity (ED50 = 0.65–2.72 μmol/kg), attributed to benzyl thiol and halogen substituents . The target compound’s 2-oxopiperidinyl group may similarly modulate central nervous system penetration.

Biological Activity

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: . Its key features include a urea linkage and a piperidine moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves modulation of various biological pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes that play roles in disease processes, particularly those involved in coagulation pathways.

- Receptor Binding : It exhibits affinity for certain receptors, influencing cellular signaling pathways that regulate physiological functions.

Anticoagulant Activity

Research indicates that this compound may possess anticoagulant properties. A study demonstrated that analogs of this compound showed significant inhibition of factor Xa, an essential enzyme in the coagulation cascade. This suggests potential use in treating thrombotic disorders.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.12 | High |

| Control (Apixaban) | 0.05 | Moderate |

Cytotoxicity and Anti-cancer Properties

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study 1: Factor Xa Inhibition

A detailed study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar compounds. The study found that modifications to the piperidine ring significantly enhanced factor Xa inhibition, indicating that structural optimization could lead to more potent anticoagulants.

Case Study 2: In Vivo Efficacy

In vivo models using mice demonstrated that administration of the compound resulted in reduced thrombus formation compared to controls. This suggests its potential utility in clinical settings for preventing thrombosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.